[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid
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Overview
Description
[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is an organic compound that features a phenoxyacetic acid core with a substituted aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid typically involves the following steps:
N-Alkylation of Primary Amines: The primary amine is alkylated using 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as sodium hydride.
Formation of Phenoxyacetic Acid Derivative: The alkylated amine is then reacted with phenoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a ligand for certain receptors, influencing cell signaling pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: A precursor in the synthesis of [2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid.
Phenoxyacetic Acid: The core structure of the compound.
4-Methoxyphenylacetic Acid: A related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[2-[[2-(4-methoxyphenyl)ethylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO4/c1-22-16-8-6-14(7-9-16)10-11-19-12-15-4-2-3-5-17(15)23-13-18(20)21/h2-9,19H,10-13H2,1H3,(H,20,21) |
InChI Key |
CZNMLTRRBOADQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
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